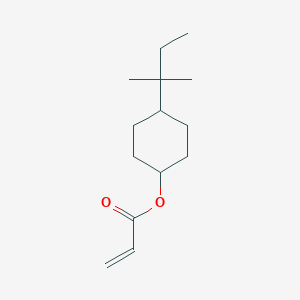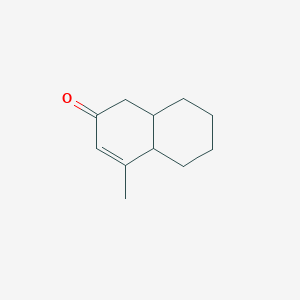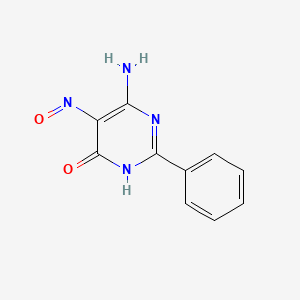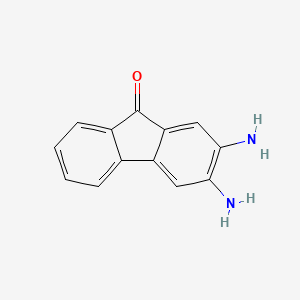![molecular formula C8H8N4O2 B14729225 (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate CAS No. 5334-55-4](/img/structure/B14729225.png)
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and an acetate group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction typically requires refluxing the mixture in ethanol for several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolopyrimidine analogs.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine N-oxides, while reduction can produce dihydropyrazolopyrimidines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease pathways . The compound can bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and acetate groups enhances its stability and bioactivity compared to other pyrazolopyrimidine derivatives.
特性
CAS番号 |
5334-55-4 |
|---|---|
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC名 |
(1-methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)14-8-6-3-11-12(2)7(6)9-4-10-8/h3-4H,1-2H3 |
InChIキー |
UJSFCVIMPYDMSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=NC=NC2=C1C=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


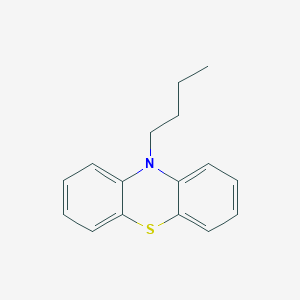

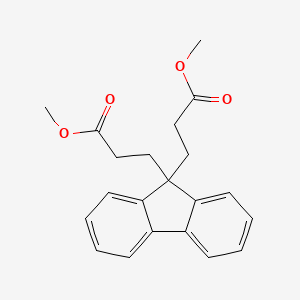
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
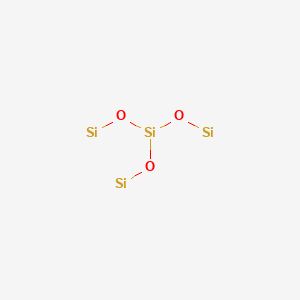


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

